![molecular formula C11H9F3N2O2 B1406820 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-11-6](/img/structure/B1406820.png)
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications
Comprehensive Analysis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Applications:
Antibacterial Activity
Imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial properties. Specifically, compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-proliferative activity against S. pneumoniae, indicating potential as antibacterial agents .
Medicinal Chemistry
This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. They have been associated with diverse biological activities such as anticancer, antihypertensive, anti-inflammatory, antimalarial, and antidepressant activities .
Material Science
The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their unique chemical structure could be leveraged in the development of new materials with specific properties .
Anti-Tubercular Potential
Imidazo[1,2-a]pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds in this class have shown potent activity, suggesting potential use in treating tuberculosis .
Optical Behaviors and Biological Properties
Due to their unique chemical structure and versatility, imidazo[1,2-a]pyridine nuclei and derivatives have attracted attention for their optical behaviors and biological properties. This could lead to applications in fields like bioimaging or photodynamic therapy .
Future Directions
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKSRVKDKUGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.